molecular formula C10H6ClNO2 B1428656 7-Chloroisoquinoline-1-carboxylic acid CAS No. 552850-71-2

7-Chloroisoquinoline-1-carboxylic acid

Cat. No. B1428656
M. Wt: 207.61 g/mol
InChI Key: ARMPFNMUGIMORU-UHFFFAOYSA-N
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Description

7-Chloroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 7-Chloroisoquinoline-1-carboxylic acid involves treating Cap-138 with a 5N sodium hydroxide solution. The resulting suspension is heated at 85°C for 4 hours, cooled to 25°C, diluted with dichloromethane, and acidified with 1N hydrochloric acid. The organic phase is separated, washed with brine, dried over Na2SO4, concentrated to volume, and filtered to afford Cap-138 .


Molecular Structure Analysis

The molecular weight of 7-Chloroisoquinoline-1-carboxylic acid is 207.61 g/mol . The InChI code is 1S/C10H6ClNO2/c11-7-2-1-6-3-4-12-9 (10 (13)14)8 (6)5-7/h1-5H, (H,13,14) .


Physical And Chemical Properties Analysis

7-Chloroisoquinoline-1-carboxylic acid has a molecular weight of 207.61 g/mol . It is a solid at room temperature . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 .

Scientific Research Applications

Antioxidative and Prooxidative Effects

  • 7-Chloroisoquinoline derivatives, including those related to 7-Chloroisoquinoline-1-carboxylic acid, have been studied for their antioxidative or prooxidative effects. These effects are observed against free-radical-initiated peroxidation, such as hemolysis of human erythrocytes. The research found that the presence of electron-attracting groups in these compounds influences their role as antioxidants or prooxidants (Liu, Han, Lin, & Luo, 2002).

Synthesis and Antimicrobial Activity

  • 7-Chloroisoquinoline-1-carboxylic acid derivatives have been synthesized for antimicrobial purposes. Research on microwave-irradiated synthesis of these compounds shows that they exhibit significant in vitro antimicrobial activity against a broad spectrum of microorganisms (Bhatt & Agrawal, 2010).

Multicomponent Crystal Formation

  • Research into the crystallization of 7-Chloroquinolines with carboxylic acid coformers has led to the formation of new multicomponent crystalline materials. These studies are significant in the field of crystal growth and design, particularly for potential antiplasmodial agents (Clements et al., 2019).

Intramolecular Proton Relay Systems

  • Investigations into the excited-state intramolecular double proton transfer (ESIDPT) involving compounds like 7-Hydroxyquinoline-8-carboxylic acid, which is structurally related to 7-Chloroisoquinoline-1-carboxylic acid, have been conducted. This research provides insights into the fundamental understanding of proton relay systems in the electronic excited state (Tang et al., 2011).

Photodegradation in Aqueous Systems

  • The photodegradation of quinolinecarboxylic herbicides, structurally related to 7-Chloroisoquinoline-1-carboxylic acid, has been explored. This includes the study of their stability and degradation under various light conditions, which is crucial for understanding their environmental impact (Pinna & Pusino, 2012).

Safety And Hazards

The safety information for 7-Chloroisoquinoline-1-carboxylic acid indicates that it has a GHS07 signal word, which means “Warning”. The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

7-chloroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMPFNMUGIMORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731397
Record name 7-Chloroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroisoquinoline-1-carboxylic acid

CAS RN

552850-71-2
Record name 7-Chloroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR St. Laurent, MH Serrano-Wu… - Journal of Medicinal …, 2014 - ACS Publications
… Compound 21 (80.4 mg, 76%) was prepared as an orange solid from 41 and 7-chloroisoquinoline-1-carboxylic acid (97) in a manner similar to that described for compound 11. H NMR (…
Number of citations: 33 pubs.acs.org

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